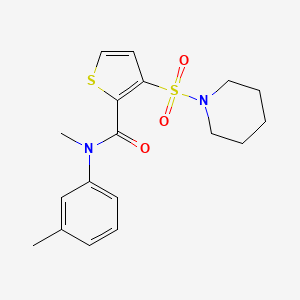![molecular formula C16H17N3O B7561871 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile](/img/structure/B7561871.png)
2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile, also known as BMS-986205, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer.
Mécanisme D'action
2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overactivity has been linked to the development of cancer. By inhibiting BRD4, 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and enhance the effectiveness of other cancer treatments. In addition, 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile has been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile is that it has been extensively studied for its potential as a cancer treatment, and there is a significant body of research on its efficacy and safety. However, one limitation is that the synthesis of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile is a complex process that requires expertise in organic chemistry, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile. One area of research is the identification of biomarkers that can predict response to 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile treatment. Another area of research is the development of combination therapies that can enhance the effectiveness of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile. In addition, there is ongoing research to identify other potential applications of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile, such as in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile involves several steps. The first step is the preparation of 3-tert-butyl-6-hydroxypyridazine-1-carbaldehyde, which is then reacted with 2-chloromethylbenzonitrile to form the intermediate compound. This intermediate is then treated with a reducing agent to form the final product, 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile. The synthesis of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including lung cancer, breast cancer, and prostate cancer. In addition, 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-16(2,3)14-8-9-15(20)19(18-14)11-13-7-5-4-6-12(13)10-17/h4-9H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSRTXJJZNXFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)

![N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7561816.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)
![3-Methoxy-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)propan-1-one](/img/structure/B7561822.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7561828.png)


![3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)
![N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7561861.png)
![N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7561868.png)
![Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)
![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)